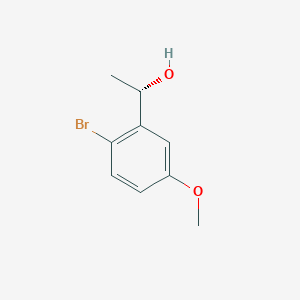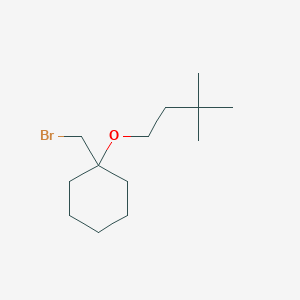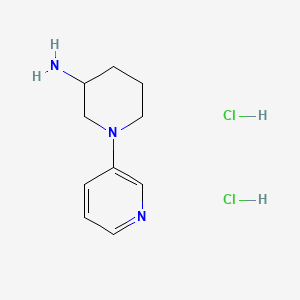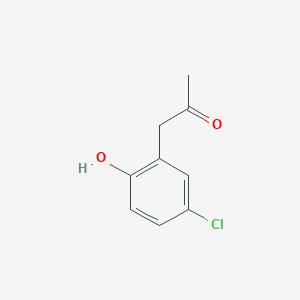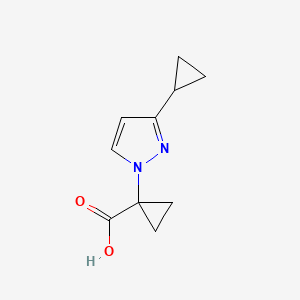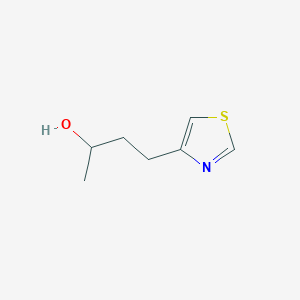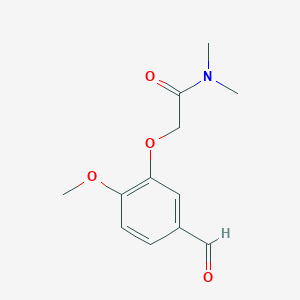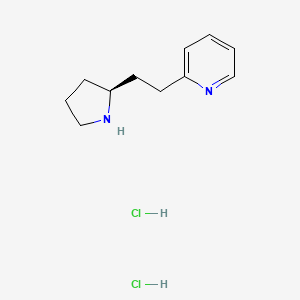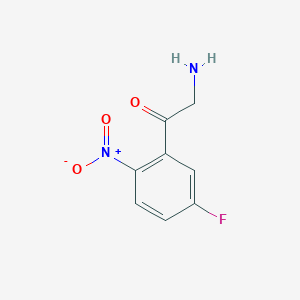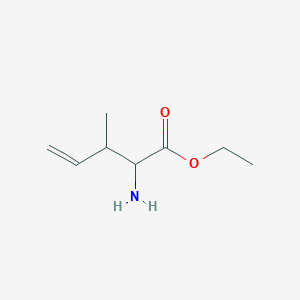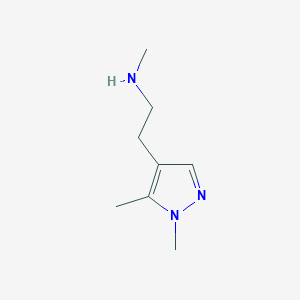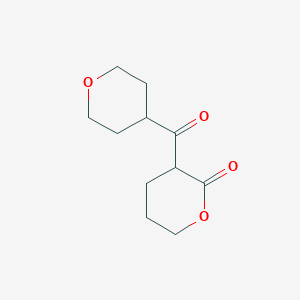![molecular formula C9H15ClN2O B13617442 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and stable structure, which can be advantageous in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the reaction . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to increase efficiency. The use of automated systems for monitoring and controlling reaction parameters would also be essential in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving spirocyclic compounds.
Medicine: Its unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity. Molecular targets and pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but lacks the carbonitrile group.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has two oxygen atoms in the spirocyclic ring, which can alter its reactivity and properties.
1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which can affect its acidity and reactivity.
Uniqueness
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride is unique due to the presence of the carbonitrile group, which can participate in a variety of chemical reactions. This makes it a versatile building block for the synthesis of more complex molecules. Additionally, the spirocyclic structure provides a rigid and stable framework, which can be advantageous in drug design and other applications.
Propriétés
Formule moléculaire |
C9H15ClN2O |
|---|---|
Poids moléculaire |
202.68 g/mol |
Nom IUPAC |
1-oxa-8-azaspiro[4.5]decane-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c10-7-8-1-6-12-9(8)2-4-11-5-3-9;/h8,11H,1-6H2;1H |
Clé InChI |
GDEJBUHPNMDONN-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(C1C#N)CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)
